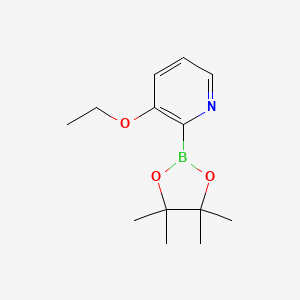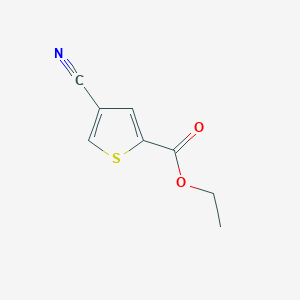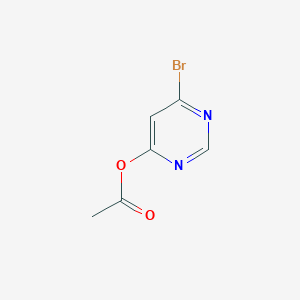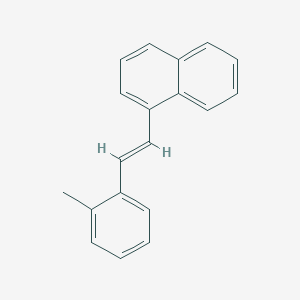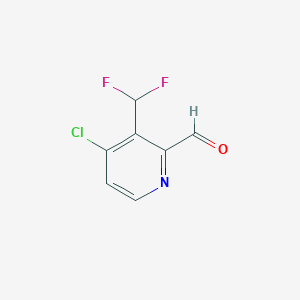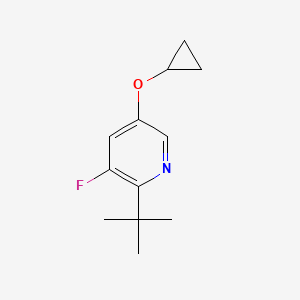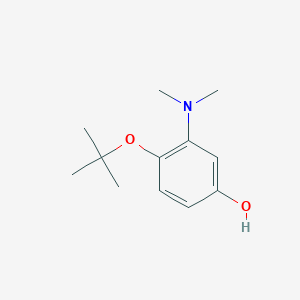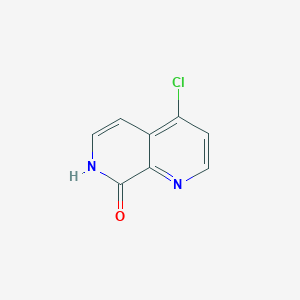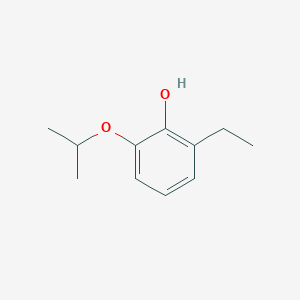![molecular formula C19H22N2O4 B14853802 (1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,7R)-6-ethyl-6’-hydroxy-1’-methoxyspiro[10-oxa-5-azatricyclo[53104,8]undec-5-ene-2,3’-indole]-2’-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by its intricate arrangement of functional groups, including an ethyl group, a hydroxy group, and a methoxy group, all attached to a spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,7R)-6-ethyl-6’-hydroxy-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one involves multiple steps, typically starting with the preparation of the spirocyclic core. One common approach is the condensation of an indole derivative with a suitable aldehyde or ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,7R)-6-ethyl-6’-hydroxy-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the methoxy group can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,2S,7R)-6-ethyl-6’-hydroxy-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction mechanisms and synthetic methodologies.
Biology: Its potential biological activity can be studied for applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12?,15?,17+,19+/m1/s1 |
Clave InChI |
ZXUAITOHPKQHGN-NKZRWYIWSA-N |
SMILES isomérico |
CCC1=NC2C[C@@]3([C@@H]4C[C@@H]1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
SMILES canónico |
CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



